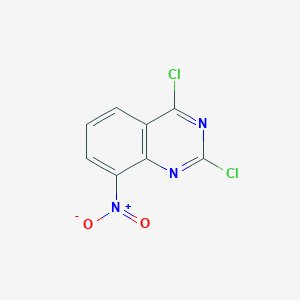

2,4-Dichloro-8-nitroquinazoline

CAS No.: 174566-19-9

Cat. No.: VC6559901

Molecular Formula: C8H3Cl2N3O2

Molecular Weight: 244.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174566-19-9 |

|---|---|

| Molecular Formula | C8H3Cl2N3O2 |

| Molecular Weight | 244.03 |

| IUPAC Name | 2,4-dichloro-8-nitroquinazoline |

| Standard InChI | InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |

| Standard InChI Key | AAZHSDKNMNJKGA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2,4-Dichloro-8-nitroquinazoline belongs to the quinazoline family, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The compound’s substitution pattern—chlorine at positions 2 and 4 and a nitro group at position 8—imparts distinct electronic and steric properties.

-

Molecular Formula:

-

Molecular Weight: 260.04 g/mol

-

Structural Comparison with 7-Nitro Isomer:

The positional isomerism between the 7-nitro and 8-nitro derivatives significantly influences reactivity. In the 8-nitro isomer, the nitro group occupies a position adjacent to the pyrimidine nitrogen (position 1), potentially enhancing electron-withdrawing effects on the aromatic system .

Table 1: Comparative Properties of 2,4-Dichloro-nitroquinazoline Isomers

Spectroscopic and Computational Data

While experimental spectra for the 8-nitro isomer are unavailable, computational predictions (e.g., density functional theory) suggest:

-

IR Spectroscopy: Strong absorption bands at ~1,520 cm (asymmetric NO stretch) and ~1,350 cm (symmetric NO stretch) .

-

NMR: Downfield shifts for aromatic protons adjacent to electron-withdrawing groups, with NMR peaks expected near δ 8.5–9.0 ppm for H-5 and H-6 .

Synthetic Pathways and Optimization

Precursor Synthesis: 2,4-Dichloroquinazoline

The patent CN101475537A outlines a scalable method for synthesizing 2,4-dichloroquinazoline, a key precursor :

-

Step 1: Anthranilic acid reacts with potassium cyanate in aqueous NaOH (pH 9–12, 40–90°C) to form 2,4-quinazolinedione (92.5% yield).

-

Step 2: Chlorination with phosphorus oxychloride (POCl) in aliphatic amines (e.g., triethylamine) yields 2,4-dichloroquinazoline (73% yield) .

Reaction Scheme:

Critical Parameters:

-

Temperature control (0–5°C) to minimize byproducts.

-

Use of mixed acids to enhance electrophilic substitution.

Physicochemical and Reactivity Profiles

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C, with potential release of toxic gases (e.g., NO, HCl).

-

Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Reactivity in Cross-Coupling Reactions

The chlorine atoms at positions 2 and 4 serve as leaving groups, enabling nucleophilic aromatic substitution (SNAr). For example:

-

Amination: Reaction with amines (e.g., aniline) yields 2,4-diamino-8-nitroquinazoline derivatives.

-

Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at chlorine sites.

Applications in Medicinal Chemistry

Kinase Inhibition

Quinazoline derivatives are prominent kinase inhibitors. The nitro group in 2,4-dichloro-8-nitroquinazoline may enhance binding to ATP pockets in kinases (e.g., EGFR, VEGFR) through dipole interactions .

Antibacterial and Antifungal Activity

Nitroquinazolines exhibit broad-spectrum antimicrobial activity. The 8-nitro isomer’s enhanced electron deficiency could improve interactions with microbial enzymes, though specific data remains limited .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume